molecular formula C₂₃H₃₆O₁₁ B1140361 Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate CAS No. 150607-94-6

Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate

Cat. No.: B1140361
CAS No.: 150607-94-6
M. Wt: 488.53
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is a carbohydrate derivative used primarily in proteomics research. It is a complex molecule with the molecular formula C23H36O11 and a molecular weight of 488.53 g/mol . This compound is known for its role in various biochemical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate involves the esterification of glucuronic acid derivatives. The process typically includes the use of isobutyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosidases, leading to the formation of active metabolites. These metabolites can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4-tetra-o-isobutyryl-beta-d-glucopyranuronate is unique due to its specific isobutyryl ester groups, which confer distinct chemical properties and reactivity. These properties make it particularly useful in specific synthetic and biochemical applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5,6-tetrakis(2-methylpropanoyloxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O11/c1-10(2)18(24)30-14-15(31-19(25)11(3)4)17(32-20(26)12(5)6)23(34-21(27)13(7)8)33-16(14)22(28)29-9/h10-17,23H,1-9H3/t14-,15-,16-,17+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMOIPHVGPMCMF-RLAOKGOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C(C)C)OC(=O)C(C)C)C(=O)OC)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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